"synthesis and characterization of 5-(4-methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine"
"synthesis and characterization of 5-(4-methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine"
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, representing a privileged scaffold in a multitude of pharmacologically active agents.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This guide provides a comprehensive, in-depth exploration of the synthesis and detailed analytical characterization of a specific, highly functionalized derivative: 5-(4-methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine . This compound integrates key structural motifs—an electron-rich methoxyphenyl group, a sterically significant methyl group, and a reactive amine—making it a valuable building block for drug discovery and materials science.
This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of methods to explain the underlying principles and rationale behind the experimental choices, ensuring a deep and applicable understanding of the scientific process.
Part 1: Synthesis Strategy & Mechanistic Rationale
The most robust and widely adopted method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine derivative.[2][3] For the target compound, the optimal strategy involves the reaction of a β-ketonitrile precursor, 2-(4-methoxybenzoyl)propionitrile , with hydrazine hydrate. This approach is favored due to its high atom economy, operational simplicity, and the general availability of the required starting materials.
The overall synthetic transformation proceeds via a well-established pathway. The reaction is initiated by the nucleophilic attack of hydrazine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization involving the nitrile group. Subsequent dehydration and tautomerization yield the stable, aromatic 3-aminopyrazole ring system.
Part 2: Detailed Experimental Protocols
This section provides actionable, step-by-step protocols for the synthesis and purification of the target compound.
Synthesis of Intermediate: 2-(4-methoxybenzoyl)propionitrile
Causality: This Claisen-type condensation establishes the core carbon framework. Sodium hydride, a strong base, is used to deprotonate the α-carbon of ethyl cyanoacetate, generating a nucleophilic enolate that subsequently attacks the carbonyl of the substituted propiophenone.
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Preparation : To a flame-dried 250 mL three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with dry hexanes (2 x 10 mL) to remove the oil.
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Reagent Addition : Add dry tetrahydrofuran (THF, 100 mL) and cool the suspension to 0 °C in an ice bath. Add ethyl cyanoacetate (1.1 eq) dropwise via a syringe over 15 minutes, maintaining the temperature below 5 °C.
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Anion Formation : Stir the resulting mixture at 0 °C for 30 minutes.
-
Condensation : Add a solution of 1-(4-methoxyphenyl)propan-1-one (1.0 eq) in dry THF (20 mL) dropwise over 20 minutes.
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Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up : Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~5-6. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Purification : Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure β-ketonitrile intermediate.
Synthesis of 5-(4-methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine
Causality: This is the critical ring-forming step. Refluxing in ethanol provides the necessary thermal energy for the cyclization and subsequent dehydration. An acidic catalyst (like a few drops of acetic acid) can accelerate the reaction but is often not strictly necessary.
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Reaction Setup : In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the 2-(4-methoxybenzoyl)propionitrile intermediate (1.0 eq) in absolute ethanol (50 mL).
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Hydrazine Addition : Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.
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Reflux : Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.
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Isolation : Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume by approximately half using a rotary evaporator.
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Crystallization : Cool the concentrated solution in an ice bath for 1 hour to induce crystallization. Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
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Purification : The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.
Part 3: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation in organic chemistry.
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Protocol : A sample (~5-10 mg) is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, and analyzed using a 400 MHz or higher spectrometer.
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Expected Data & Interpretation :
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¹H NMR : The spectrum should reveal distinct signals corresponding to each unique proton environment. The amine (NH₂) and pyrazole (NH) protons are often broad and their chemical shifts can be concentration-dependent. Signals for these protons will disappear upon a D₂O exchange experiment.[4][5]
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¹³C NMR : The spectrum will show a signal for each unique carbon atom, confirming the total carbon count of the molecule.
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| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~ 11.5 - 12.5 | Pyrazole N-H (broad singlet, 1H) |
| ~ 7.20 - 7.40 | Aromatic protons (doublet, 2H, ortho to C-pyrazole) |
| ~ 6.90 - 7.10 | Aromatic protons (doublet, 2H, ortho to -OCH₃) |
| ~ 5.50 - 6.50 | Amine NH₂ (broad singlet, 2H) |
| ~ 3.80 | Methoxy -OCH₃ (singlet, 3H) |
| ~ 2.10 | Methyl -CH₃ (singlet, 3H) |
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160.0 | C-NH₂ (Pyrazole Ring) |
| ~ 158.5 | C-OCH₃ (Aromatic) |
| ~ 145.0 | C-Ar (Pyrazole Ring) |
| ~ 130.0 | CH (Aromatic) |
| ~ 124.0 | C-ipso (Aromatic) |
| ~ 114.0 | CH (Aromatic) |
| ~ 105.0 | C-CH₃ (Pyrazole Ring) |
| ~ 55.5 | -OCH₃ |
| ~ 10.0 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[6]
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Protocol : The spectrum is typically recorded on a solid sample using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Expected Data & Interpretation : The presence of characteristic absorption bands confirms the successful incorporation of the amine and methoxy groups and the formation of the pyrazole ring.
| Predicted IR Absorption Data | |
| Frequency (cm⁻¹) | Vibration Type & Functional Group |
| 3400 - 3200 | N-H stretching (asymmetric & symmetric) of the primary amine (-NH₂) |
| 3150 - 3000 | Aromatic C-H stretching |
| 2980 - 2850 | Aliphatic C-H stretching (-CH₃, -OCH₃) |
| ~ 1620 | N-H scissoring (bending) of the amine |
| 1580 - 1450 | C=N and C=C stretching within the pyrazole and phenyl rings |
| 1250 - 1200 | Asymmetric C-O-C stretching of the aryl ether (methoxy) |
| 1050 - 1000 | Symmetric C-O-C stretching of the aryl ether (methoxy) |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, which confirms the elemental composition.
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Protocol : A dilute solution of the sample is analyzed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Expected Data & Interpretation :
-
Molecular Formula : C₁₁H₁₃N₃O
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Exact Mass : 203.1059
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Observed Ion [M+H]⁺ : The primary observed peak in the mass spectrum should correspond to the protonated molecule at m/z 204.1137.[6]
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Fragmentation : Common fragmentation patterns for pyrazoles include the loss of HCN or N₂ from the heterocyclic ring.[7] The cleavage of the methoxy group or the entire methoxyphenyl substituent may also be observed.
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Conclusion
This guide has detailed a reliable and efficient two-step synthesis for 5-(4-methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine via the cyclocondensation of a β-ketonitrile intermediate with hydrazine. The comprehensive analytical workflow described, employing NMR, IR, and HRMS, provides a robust framework for the unambiguous confirmation of the final product's structure and purity. The principles and protocols outlined herein are grounded in established chemical literature and provide a solid foundation for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications.
References
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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El-Metwaly, A. M., & El-Gazzar, A. B. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
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Fun, H.-K., & T.S., H. (2009). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Vitale, P., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Retrieved from [Link]
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Krajsovsky, J., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkat USA. Retrieved from [Link]
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Fathy, U., et al. (2015). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. Retrieved from [Link]
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Saeed, S., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. International Union of Crystallography. Retrieved from [Link]
- Thuijl, J. v., Klebe, K. J., & Houte, J. J. v. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1549-1559.
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American Chemical Society. (2013). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]
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AIP Publishing. (2017). Synthesis of a New Class of Pyrazolyl-1,2,4-Triazole Amine Derivatives. AIP Conference Proceedings. Retrieved from [Link]
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Connect Journals. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]
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IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]
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